molecular formula C15H26N2O B6062255 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone

4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone

Cat. No. B6062255
M. Wt: 250.38 g/mol
InChI Key: VVOUTXFFNSSFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its inhibition leads to an increase in GABA levels and subsequent modulation of neuronal activity. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone leads to an increase in GABA levels, which in turn modulates neuronal activity and reduces seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce cocaine and alcohol use in addicted individuals. In clinical trials, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.

Advantages and Limitations for Lab Experiments

4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. It is also well-tolerated and has shown promising results in clinical trials. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, its mechanism of action is not fully understood, and more research is needed to elucidate its effects on neuronal activity.

Future Directions

There are a number of future directions for research on 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone. One potential application is in the treatment of epilepsy, where it has shown promising results in preclinical studies. Another potential application is in the treatment of addiction, where it has shown potential efficacy in reducing cocaine and alcohol use in addicted individuals. Additionally, more research is needed to fully understand the mechanism of action of 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone and its effects on neuronal activity. Overall, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of cycloheptylamine with cyclobutanone, followed by the addition of pyrrolidine and subsequent purification steps. The resulting compound has a purity of over 99% and can be used in various research applications.

Scientific Research Applications

4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, addiction, and anxiety disorders. In preclinical studies, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In clinical trials, 4-(cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone has been shown to be safe and well-tolerated, with potential efficacy in reducing cocaine and alcohol use in addicted individuals.

properties

IUPAC Name

4-(cyclobutylamino)-1-cycloheptylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c18-15-10-13(16-12-6-5-7-12)11-17(15)14-8-3-1-2-4-9-14/h12-14,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOUTXFFNSSFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutylamino)-1-cycloheptyl-2-pyrrolidinone

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